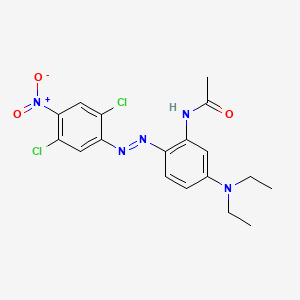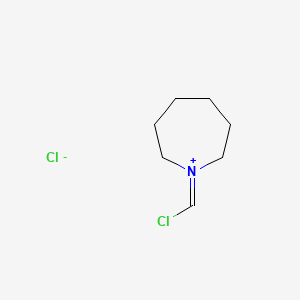
1-(Chloromethylene)hexahydro-1H-azepinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethylene)hexahydro-1H-azepinium chloride is a chemical compound with the molecular formula C7H13Cl2N It is known for its unique structure, which includes a hexahydro-1H-azepinium ring substituted with a chloromethylene group
Métodos De Preparación
The synthesis of 1-(Chloromethylene)hexahydro-1H-azepinium chloride typically involves the reaction of hexahydro-1H-azepine with chloromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Chloromethylene)hexahydro-1H-azepinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylene group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new chemical bonds.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethylene)hexahydro-1H-azepinium chloride has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethylene)hexahydro-1H-azepinium chloride involves its interaction with specific molecular targets and pathways. The chloromethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The hexahydro-1H-azepinium ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1-(Chloromethylene)hexahydro-1H-azepinium chloride can be compared with other similar compounds, such as:
Hexahydro-1H-azepine: Lacks the chloromethylene group and has different chemical properties and reactivity.
Chloromethylene derivatives: Compounds with similar chloromethylene groups but different ring structures or substituents.
The uniqueness of this compound lies in its specific combination of the hexahydro-1H-azepinium ring and the chloromethylene group, which imparts distinctive chemical and biological properties.
Propiedades
Número CAS |
58570-32-4 |
|---|---|
Fórmula molecular |
C7H13Cl2N |
Peso molecular |
182.09 g/mol |
Nombre IUPAC |
1-(chloromethylidene)azepan-1-ium;chloride |
InChI |
InChI=1S/C7H13ClN.ClH/c8-7-9-5-3-1-2-4-6-9;/h7H,1-6H2;1H/q+1;/p-1 |
Clave InChI |
YLTCHMNOGUJLDL-UHFFFAOYSA-M |
SMILES canónico |
C1CCC[N+](=CCl)CC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


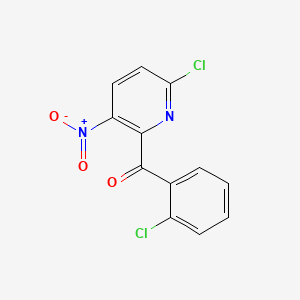
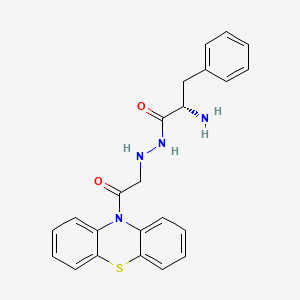
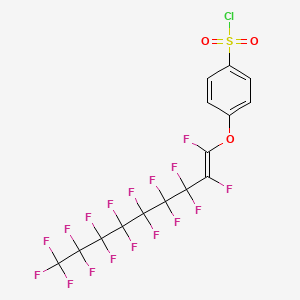
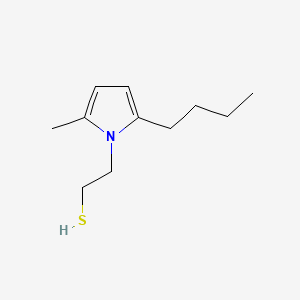
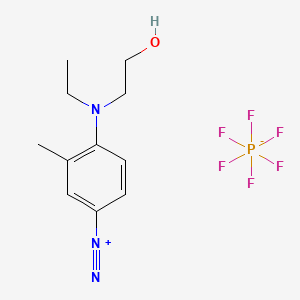
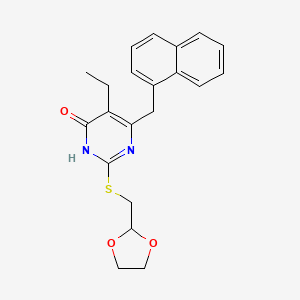
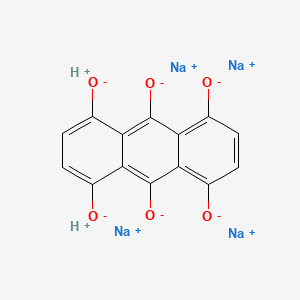


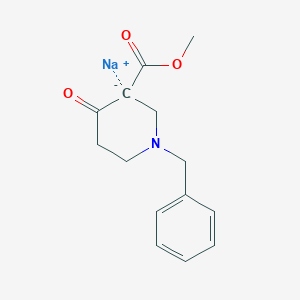
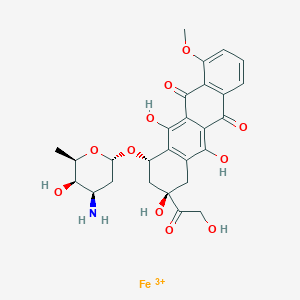
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
